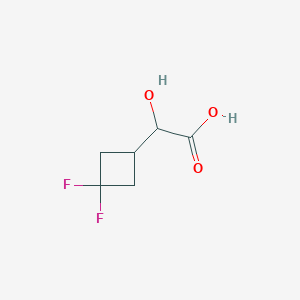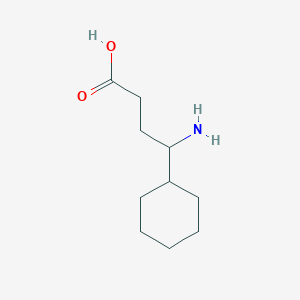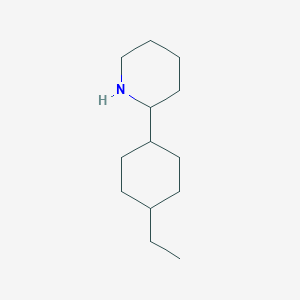
2-(4-Ethylcyclohexyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylcyclohexyl)piperidine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant roles in pharmaceuticals and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethylcyclohexanone with piperidine in the presence of a suitable catalyst . The reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Ethylcyclohexyl)piperidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylcyclohexyl)piperidine has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-(4-Ethylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic six-membered ring structure with one nitrogen atom.
2-Methylpiperidine: Similar structure with a methyl group instead of an ethyl group.
4-Ethylpiperidine: Similar structure with the ethyl group directly attached to the piperidine ring.
Uniqueness: 2-(4-Ethylcyclohexyl)piperidine is unique due to the presence of the ethylcyclohexyl group, which imparts distinct chemical and physical properties compared to other piperidine derivatives .
Eigenschaften
Molekularformel |
C13H25N |
|---|---|
Molekulargewicht |
195.34 g/mol |
IUPAC-Name |
2-(4-ethylcyclohexyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-2-11-6-8-12(9-7-11)13-5-3-4-10-14-13/h11-14H,2-10H2,1H3 |
InChI-Schlüssel |
NVRXWBACQCIQME-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


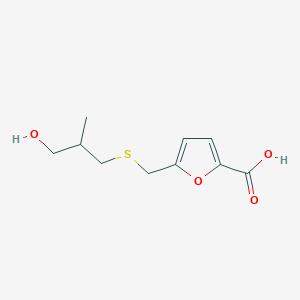
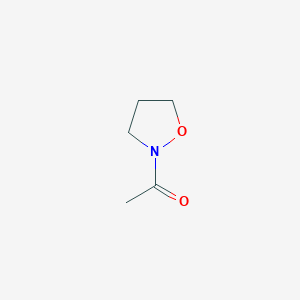
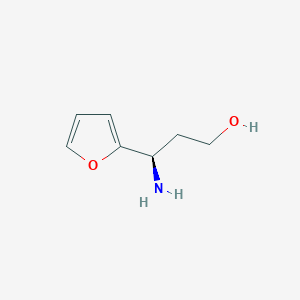
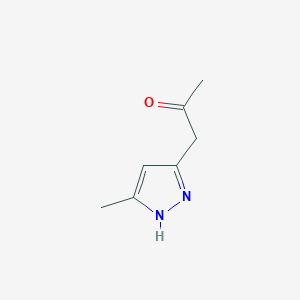


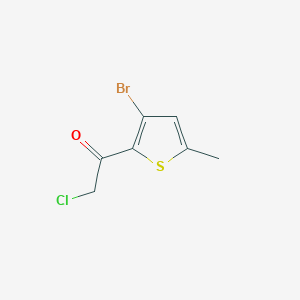
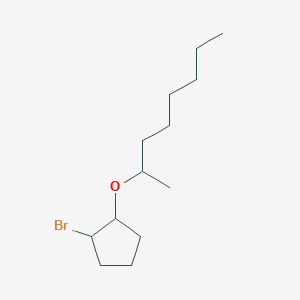
![2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid](/img/structure/B13616002.png)
![3-(2-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13616003.png)
